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Izuforant Phase 2 Trials: A Technical
Troubleshooting Guide
Welcome to the Technical Support Center. This resource is designed for researchers,

scientists, and drug development professionals to provide in-depth information and answers to

frequently asked questions regarding the Izuforant phase 2 clinical trials.

Frequently Asked Questions (FAQs)
Q1: Why was the development of Izuforant for atopic
dermatitis discontinued?
The development of Izuforant for the treatment of moderate to severe atopic dermatitis (AD)

was terminated because the Phase 2a/b clinical trial (NCT05117060) failed to meet its primary

endpoint.[1][2] The trial did not demonstrate a statistically significant difference in the mean

change from baseline in the Eczema Area and Severity Index (EASI) total score at the end of

treatment between the groups receiving Izuforant and the placebo group.[1][2][3] Following

these results, LEO Pharma, the company developing the drug in partnership with JW

Pharmaceutical, decided to end the program for this indication.

Q2: What was the primary endpoint for the Izuforant
atopic dermatitis trial?
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The primary endpoint was the mean change from baseline in the Eczema Area and Severity

Index (EASI) total score after 16 weeks of treatment. The EASI score is a validated tool used to

measure the extent and severity of atopic dermatitis, with scores ranging from 0 to 72.

Q3: Were the detailed quantitative results of the atopic
dermatitis trial made public?
No, detailed quantitative data from the Phase 2a/b trial in atopic dermatitis, such as the specific

mean changes in EASI scores for the Izuforant and placebo groups and the corresponding p-

values, have not been publicly released in the available press releases or clinical trial

notifications. The announcements from LEO Pharma and JW Pharmaceutical have qualitatively

stated the failure to achieve a statistically significant difference.

Q4: Did the Izuforant Phase 2 trial for cholinergic
urticaria meet its endpoint?
The Phase 2a trial of Izuforant for cholinergic urticaria (CholU) (NCT04853992) also did not

meet its primary endpoint. The primary efficacy measure was the change from baseline in the

post-provocation Urticaria Activity Score (UAS), and Izuforant did not show a statistically

significant improvement compared to placebo.

Q5: Were there any positive signals in the cholinergic
urticaria trial?
Yes. While the primary endpoint was not met, a prespecified exploratory endpoint, the Patient's

Global Assessment of Severity (PGA-S), showed a statistically significant improvement for

Izuforant compared to placebo (p=0.02). However, most other exploratory endpoints did not

show significant improvements. The treatment was well-tolerated with no new safety concerns

identified.

Quantitative Data Summary
Izuforant Phase 2a Trial in Cholinergic Urticaria
(NCT04853992)
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Parameter Izuforant Placebo
Statistical
Significance

Primary Endpoint

Change from Baseline

in Post-Provocation

Urticaria Activity Score

Not Met Not Met
Not Statistically

Significant

Exploratory Endpoints

Patient's Global

Assessment of

Severity (PGA-S)

Statistically Significant

Improvement
- p = 0.02

Other Quality of Life

and Skin Prick Test

Endpoints

Non-significant

improvements
-

Not Statistically

Significant

Safety

Most Frequent

Adverse Events (>1

patient)

Nausea (3 patients),

Upper abdominal pain

(2 patients)

Nausea (1 patient),

Upper abdominal pain

(1 patient)

-

Serious Adverse

Events
None reported None reported -

Note: Specific numerical data for the primary endpoint were not detailed in the provided search

results.

Experimental Protocols
Phase 2a/b Trial in Atopic Dermatitis (NCT05117060)

Study Design: A randomized, triple-blind, placebo-controlled, parallel-group, international

trial.

Patient Population: Adults with moderate to severe atopic dermatitis.

Treatment Duration: Up to 16 weeks.
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Intervention: Orally administered Izuforant tablets compared with placebo tablets.

Primary Endpoint: Mean change from baseline in EASI total score at the end of treatment.

Phase 2a Trial in Cholinergic Urticaria (NCT04853992)
Study Design: A randomized, double-blind, placebo-controlled, multicenter, crossover trial.

Patient Population: 19 adult patients with cholinergic urticaria who had an inadequate

response to at least one standard dose of H1 antihistamines.

Treatment: Izuforant 100 mg twice daily or placebo.

Primary Endpoint: Change from baseline in the post-provocation Urticaria Activity Score.

Exploratory Endpoints: Included CholU activity score over 7 days, urticaria control test,

Physician Global Assessment, Patient Global Assessment of Severity (PGA-S), provocation

tests, Dermatology Life Quality Index, and CholU quality of life.

Mechanism of Action and Signaling Pathway
Izuforant is a selective antagonist of the histamine H4 receptor (H4R). The H4R is primarily

expressed on immune cells, such as mast cells, eosinophils, basophils, and T cells, as well as

on sensory neurons and keratinocytes. Its activation by histamine is implicated in the

inflammatory and pruritic (itch) pathways of allergic skin diseases like atopic dermatitis and

urticaria.

By blocking the H4R, Izuforant was expected to exert both anti-inflammatory and anti-pruritic

effects.
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Caption: Histamine H4 Receptor (H4R) Signaling Pathway and Izuforant's Mechanism of

Action.

Atopic Dermatitis Trial (NCT05117060) Cholinergic Urticaria Trial (NCT04853992)

Primary Endpoint:
Mean change in EASI score

Result:
No statistically significant difference

vs. Placebo

Outcome:
Trial failed to meet primary endpoint.

Development for AD terminated.

Primary Endpoint:
Change in post-provocation UAS

Result:
No statistically significant difference

vs. Placebo

Outcome:
Trial failed to meet primary endpoint.

Exploratory Endpoint:
PGA-S

Result:
Statistically significant improvement

(p=0.02)

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12394326?utm_src=pdf-body-img
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://www.benchchem.com/product/b12394326?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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